19-Heptatriacontanol

Physical Chemistry Polymorphism Phase Transition

19-Heptatriacontanol (CAS 872307-34-1) is a synthetic C37 fatty alcohol with a mid-chain hydroxyl at C-19, providing a unique symmetrical anchoring point for bifunctional molecular architectures. Unlike terminal alcohols or shorter-chain analogs, its ~4-5 nm hydrophobic spacer (LogP ~18.4) precisely conjugates macromolecules and small molecules in chemical biology. This structural specificity—chain length (C37) plus central –OH position—is critical for experimental reproducibility in lipid bilayer research, membrane-spanning probe design, and solid-state phase transition studies. Generic substitution based solely on molecular weight or compound class compromises experimental design and yields non-comparable results.

Molecular Formula C37H76O
Molecular Weight 537.0 g/mol
Cat. No. B11932174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name19-Heptatriacontanol
Molecular FormulaC37H76O
Molecular Weight537.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)O
InChIInChI=1S/C37H76O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37(38)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-38H,3-36H2,1-2H3
InChIKeyFTXMIBBKXIPGJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

19-Heptatriacontanol Procurement: Chemical Identity and Baseline Characteristics of a C37 Mid-Chain Fatty Alcohol


19-Heptatriacontanol (IUPAC: heptatriacontan-19-ol; CAS 872307-34-1; C37H76O; MW 537.00) is a very-long-chain primary fatty alcohol in which the hydroxyl (-OH) functional group is located at the 19th carbon position of a 37-carbon aliphatic chain . This mid-chain hydroxyl placement distinguishes it from the more commonly studied 1-heptatriacontanol (terminal -OH) and from other long-chain alcohols that are typically investigated for their biological activities. 19-Heptatriacontanol is a synthetic compound with a predicted density of 0.842 g/cm³, a calculated LogP of approximately 18.4, and a topological polar surface area (tPSA) of 20.2 Ų . As a solid at room temperature, it is utilized primarily as a research tool in chemical biology applications .

Why Generic Substitution Fails: Structural Differentiation and Research-Specific Utility of 19-Heptatriacontanol


Substituting 19-Heptatriacontanol with other long-chain fatty alcohols or other alcohols of similar molecular weight (e.g., triacontanol or octacosanol) is not scientifically equivalent for procurement decisions. The compound's differentiation is rooted in two primary, quantifiable features: the specific chain length (C37) and, critically, the mid-chain (C-19) hydroxyl position. The chain length dictates fundamental physical and chemical properties, such as melting point and solid-state phase transitions, which exhibit characteristic shifts across the homologous series from C11 to C37 [1]. More importantly, the position of the hydroxyl group directly influences molecular geometry, hydrogen bonding patterns, and consequently, the specific interaction with other molecules in designed systems . While many long-chain fatty alcohols are investigated for antimicrobial or biological activity, 19-Heptatriacontanol is employed as a specialized linker or building block in chemical biology for conjugating macromolecules and small molecules . This role is contingent on its unique structure, which provides a defined, hydrophobic spacer arm with a central reactive handle; a property not shared by terminal alcohols or shorter-chain analogs. Therefore, generic substitution based solely on molecular weight or compound class would compromise experimental design and yield non-comparable results.

Quantitative Evidence Guide: Verifiable Differentiators for 19-Heptatriacontanol Selection


Comparative Phase Transition Behavior and Solid-State Polymorphism vs. Shorter-Chain Odd Alcohols

The phase transition behavior of n-higher alcohols is directly dependent on carbon chain length. A direct, comparative study across a homologous series from undecanol (C11) to heptatriacontanol (C37) establishes that the type of polymorphic transition changes as a function of chain length. For alcohols up to nonacosanol (C29), the solid-state transition is from the β to α crystalline form. For alcohols with chain lengths greater than C29, including 19-Heptatriacontanol (C37), the transition is from the γ₂ to α form [1]. This change in solid-state behavior is a direct consequence of the increased chain length, which influences molecular packing, intermolecular forces, and ultimately, the material's thermodynamic properties. The α form itself also exhibits a gradual change in properties with increasing chain length [1].

Physical Chemistry Polymorphism Phase Transition

Antimicrobial Activity Profile of the Heptatriacontanol Scaffold Against Clinically Relevant Microorganisms

The antimicrobial potential of the heptatriacontanol scaffold (specifically n-heptatriacontanol) has been evaluated in vitro. It was isolated from Gardenia aqualla stem bark and tested for antimicrobial activity against four Gram-negative bacteria: Salmonella Typhimurium (ATCC6539), Pseudomonas aeruginosa (ATCC9721), Escherichia coli, and S. Typhi. It was also tested against four yeasts: Candida albicans (ATCC9002), Candida parapsilosis (ATCC22019), Candida krusei, and C. albicans [1]. A separate study on the aerial parts of Vernonia guineensis, which contains 1-heptatriacontanol, reports that the tested compounds demonstrated inhibitory activities against enteric bacteria with MIC values ranging from 3.12 to 100 µg/mL [2].

Antimicrobial Natural Products Bacterial Susceptibility

Bioavailability and Solubility Limitations Defining the Research-Use Scope of C37 Fatty Alcohols

Computational prediction of the ADME (Absorption, Distribution, Metabolism, Excretion) properties for 1-Heptatriacontanol provides a stark quantitative differentiator for its utility. The predicted bioavailability score is 0.17, which is significantly below the generally accepted threshold of 0.55 for oral drug-likeness [1]. Furthermore, its solubility class, as predicted by the ESOL model, is 'Insoluble' [1]. This is a class-level property consistent with its extremely high calculated LogP of ~18.4 , indicating near-complete hydrophobicity and poor aqueous solubility.

ADME Solubility Drug-likeness

Optimal Research and Industrial Application Scenarios for 19-Heptatriacontanol Procurement


Design and Synthesis of Hydrophobic Linkers and Spacers

19-Heptatriacontanol's primary documented application is as a linker for combining macromolecules and small molecules . This application leverages its 37-carbon aliphatic chain, which provides a well-defined, extremely hydrophobic spacer arm (LogP ~18.4) of approximately 4-5 nm in extended length. The centrally located hydroxyl group at C-19 serves as a unique, symmetrical anchoring point for constructing symmetric or bifunctional molecular architectures, such as lipid bilayers, membrane-spanning probes, or for introducing a rigid hydrophobic element into a larger construct . This specific use-case directly stems from its physical property profile and is not replicable with shorter-chain alcohols (e.g., C18, C24) or terminal alcohols (1-heptatriacontanol).

Investigations of Solid-State Behavior and Polymorphism in Long-Chain Compounds

For research focused on the material science of organic compounds, 19-Heptatriacontanol offers a specific, well-defined model for studying chain-length-dependent phenomena in the solid state. The established comparative data show that at C37, the crystalline phase transition mechanism changes from β→α (seen in C15-C29 alcohols) to γ₂→α [1]. Procuring 19-Heptatriacontanol for such studies provides a pure, singular reference compound to investigate the physical chemistry at the boundary where material properties shift, which is relevant for understanding the behavior of long-chain lipids, waxes, and polymers.

Natural Product and Antimicrobial Research Reference

The heptatriacontanol scaffold has been isolated from several plant species and tested for antimicrobial activity against Gram-negative bacteria and yeasts [2]. While 19-Heptatriacontanol itself is not a natural product, it can serve as a closely related synthetic analog for investigating the structure-activity relationships (SAR) of this class of very long-chain alcohols. Its procurement enables controlled studies to determine the effect of hydroxyl group position (C-19 vs. C-1) on the observed antimicrobial properties and to serve as a defined standard for analytical chemistry (e.g., GC-MS) when analyzing complex natural extracts that may contain heptatriacontanol isomers [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 19-Heptatriacontanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.